molecular formula C15H16N8O3 B11536947 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11536947
M. Wt: 356.34 g/mol
InChI Key: LLGLJMOKYXDXTL-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • This compound is a mouthful, so let’s break it down. Its systematic name is 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(4-ethoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide .
  • It belongs to the class of heterocyclic compounds , containing both triazole and oxadiazole rings.
  • The compound’s structure combines an amino group , an oxadiazole ring , and a triazole ring .
  • It has potential applications in various fields due to its unique structure.
  • Preparation Methods

      Synthetic Routes: One effective method involves the , , and reactions of a precursor compound.

      Reaction Conditions: Details on specific conditions would require further literature search.

      Industrial Production: While industrial-scale production methods are not widely documented, research labs can synthesize it for study.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo , , and reactions.

      Common Reagents: These reactions might involve reagents like , , and .

      Major Products: The products formed depend on reaction conditions, but they likely include derivatives of the original compound.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel materials.

      Biology: It could serve as a for drug design.

      Medicine: Investigations focus on its potential as an , , or other therapeutic applications.

      Industry: Its unique structure may find use in , , or .

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • It may interact with enzymes , receptors , or cellular pathways due to its functional groups.
  • Properties

    Molecular Formula

    C15H16N8O3

    Molecular Weight

    356.34 g/mol

    IUPAC Name

    1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-ethoxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide

    InChI

    InChI=1S/C15H16N8O3/c1-3-25-11-6-4-10(5-7-11)8-17-19-15(24)12-9(2)23(22-18-12)14-13(16)20-26-21-14/h4-8H,3H2,1-2H3,(H2,16,20)(H,19,24)/b17-8+

    InChI Key

    LLGLJMOKYXDXTL-CAOOACKPSA-N

    Isomeric SMILES

    CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)C

    Canonical SMILES

    CCOC1=CC=C(C=C1)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C

    Origin of Product

    United States

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